molecular formula C10H10FN3S B12315822 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

Cat. No.: B12315822
M. Wt: 223.27 g/mol
InChI Key: GURDHSSPELXLEO-UHFFFAOYSA-N
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Description

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H10FN3S and a molecular weight of 223.27 g/mol . This compound features a thiadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms. The presence of a fluorophenyl group adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine typically involves the reaction of 3-fluorobenzonitrile with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt receptor-ligand interactions. This disruption can lead to the inhibition of cellular processes, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine

InChI

InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

GURDHSSPELXLEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)N

Origin of Product

United States

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